N-methylpyrazine-2-carboxamide

CAS No.: 88393-94-6

Cat. No.: VC8305901

Molecular Formula: C6H7N3O

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88393-94-6 |

|---|---|

| Molecular Formula | C6H7N3O |

| Molecular Weight | 137.14 g/mol |

| IUPAC Name | N-methylpyrazine-2-carboxamide |

| Standard InChI | InChI=1S/C6H7N3O/c1-7-6(10)5-4-8-2-3-9-5/h2-4H,1H3,(H,7,10) |

| Standard InChI Key | OPVFDBZMQPCJEB-UHFFFAOYSA-N |

| SMILES | CNC(=O)C1=NC=CN=C1 |

| Canonical SMILES | CNC(=O)C1=NC=CN=C1 |

Introduction

Chemical Identity and Structural Characteristics

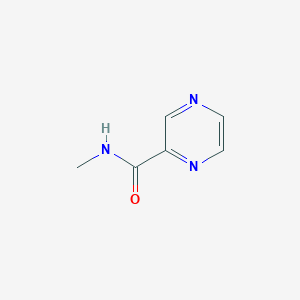

N-Methylpyrazine-2-carboxamide (IUPAC name: N-methylpyrazine-2-carboxamide) is defined by the molecular formula C₆H₇N₃O and a molecular weight of 137.14 g/mol. Its structure features a pyrazine core—a six-membered aromatic ring with two nitrogen atoms at the 1- and 4-positions—modified by a carboxamide group (-CONH-) at the 2-position and a methyl group (-CH₃) attached to the amide nitrogen (Figure 1).

Key Identifiers:

-

SMILES: CNC(=O)C1=NC=CN=C1

-

InChIKey: OPVFDBZMQPCJEB-UHFFFAOYSA-N

-

PubChem CID: 470904

The compound’s planar aromatic system and hydrogen-bonding capabilities from the amide group contribute to its interactions with biological targets, such as enzymes and receptors.

Synthesis and Manufacturing Processes

Synthetic Routes

N-Methylpyrazine-2-carboxamide is typically synthesized through functionalization of simpler pyrazine derivatives. One common approach involves the reaction of pyrazine-2-carboxylic acid with methylamine under coupling conditions. Alternative pathways may employ:

-

Amidation of Pyrazine-2-Carbonyl Chloride: Reacting pyrazine-2-carbonyl chloride with methylamine in the presence of a base like triethylamine.

-

Direct Methylation: Introducing a methyl group to the amide nitrogen of pyrazine-2-carboxamide using methylating agents such as methyl iodide.

A patented method for synthesizing the related compound 5-methylpyrazine-2-carboxylic acid (CAS No. 5521-55-1) involves cyclization of pyruvic aldehyde with o-phenylenediamine, followed by oxidation and decarboxylation . While this process targets a different substitution pattern, it underscores the reactivity of the pyrazine ring in synthetic modifications, which could be adapted for N-methylpyrazine-2-carboxamide production.

Reaction Conditions

-

Catalysts: Sodium pyrosulfite for facilitating ring-closure reactions .

-

Solvents: Polar aprotic solvents (e.g., dimethylformamide) for amidation.

Physicochemical Properties

N-Methylpyrazine-2-carboxamide exhibits the following characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 137.14 g/mol |

| Melting Point | Not reported |

| Solubility | Moderate in polar solvents |

| Stability | Stable under ambient conditions |

The compound’s solubility in water is limited but improves in organic solvents like butanone, which is often used in extraction processes . Its stability under acidic and basic conditions remains under investigation.

Applications in Drug Development and Organic Synthesis

Scaffold for Bioactive Molecules

The compound’s amide and pyrazine moieties enable interactions with diverse biological targets. For example:

-

Enzyme Inhibition: Pyrazine carboxamides interfere with ATP-binding pockets in kinases .

-

Receptor Modulation: The aromatic system facilitates π-π stacking with receptor sites.

Synthetic Intermediate

N-Methylpyrazine-2-carboxamide serves as a precursor in synthesizing:

-

Heterocyclic Libraries: Via nucleophilic substitution or cross-coupling reactions.

-

Metal Complexes: As a ligand for catalytic or medicinal inorganic chemistry.

Analytical Characterization Techniques

Spectroscopic Methods

-

NMR: ¹H and ¹³C NMR confirm substituent positions on the pyrazine ring.

-

Mass Spectrometry: ESI-MS validates molecular weight and fragmentation patterns.

Chromatography

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume